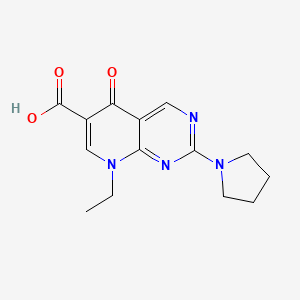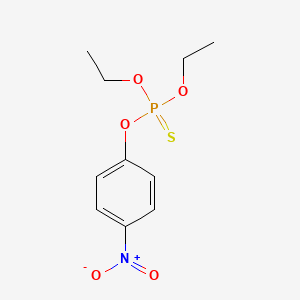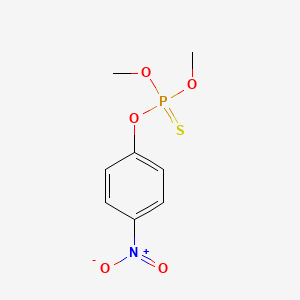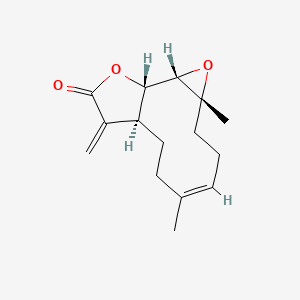
Tetrafosfato de Pironaridina
Descripción general
Descripción
El tetrafosfato de pironaridina es una base de Mannich con potentes actividades antimaláricas y posibles actividades antivirales. Se ha utilizado como agente antimalárico durante más de 50 años contra Plasmodium falciparum y Plasmodium vivax . El this compound es conocido por su capacidad para interferir con la síntesis del pigmento hemozoína dentro de la vacuola digestiva de Plasmodium, que es crucial para su actividad antimalárica .
Aplicaciones Científicas De Investigación
El tetrafosfato de pironaridina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El tetrafosfato de pironaridina ejerce su actividad antimalárica interfiriendo con la síntesis del pigmento hemozoína dentro de la vacuola digestiva de Plasmodium . Esta interrupción evita que el parásito desintoxique el hemo libre, lo que lleva a su muerte. Además, se ha demostrado que el this compound inhibe la proteasa similar a la papaína del SARS-CoV-2, lo que lo convierte en un posible candidato para la terapia antiviral .
Compuestos Similares:
Artemisinina: Un fármaco antimalárico de acción rápida que a menudo se utiliza en terapias combinadas con this compound.
Unicidad: El this compound es único debido a sus actividades antimaláricas y antivirales duales. Su capacidad para interferir con la síntesis de hemozoína e inhibir las proteasas virales lo convierte en un compuesto versátil en los tratamientos tanto de la malaria como de las infecciones virales .
Análisis Bioquímico
Biochemical Properties
Pyronaridine Tetraphosphate exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole . It has been shown to be effective against strains resistant to other anti-malarials, including chloroquine . It is also known to function as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), showing both in vitro and in vivo efficacy .
Cellular Effects
Pyronaridine Tetraphosphate has been found to have significant effects on various types of cells and cellular processes. In vitro and in vivo studies indicated that Pyronaridine Tetraphosphate preferentially concentrates in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity . It has also been found to exert potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis .
Molecular Mechanism
The molecular mechanism of Pyronaridine Tetraphosphate involves its interaction with biomolecules at the molecular level. It functions as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), thereby exerting its antiviral effects . In the context of malaria, it interferes with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .
Temporal Effects in Laboratory Settings
Pyronaridine Tetraphosphate exhibits a long terminal apparent half-life, indicating its stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, the effects of Pyronaridine Tetraphosphate vary with different dosages. For instance, a single dose of this drug has been found to be 100% effective against the Ebola virus . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
Pyronaridine Tetraphosphate is involved in specific metabolic pathways. Its metabolism involves CPY3A4, CPY1A2 and CPY2D6 enzymes
Transport and Distribution
Pyronaridine Tetraphosphate exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El tetrafosfato de pironaridina se sintetizó por primera vez en la década de 1970 en el Instituto de Enfermedades Parasitarias de China . La síntesis implica la reacción de 7-cloro-2-metoxibenzo[b][1,5]naftiridin-10-ilamina con 2,6-bis[(pirrolidin-1-il)metil]fenol en condiciones específicas . La reacción generalmente requiere un entorno controlado con niveles precisos de temperatura y pH para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para obtener un mayor rendimiento y pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: El tetrafosfato de pironaridina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio se pueden utilizar en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente en condiciones de temperatura controlada.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
Chloroquine: Another antimalarial drug that also targets haemozoin synthesis but has faced widespread resistance.
Artemisinin: A fast-acting antimalarial drug often used in combination therapies with pyronaridine tetraphosphate.
Uniqueness: Pyronaridine tetraphosphate is unique due to its dual antimalarial and antiviral activities. Its ability to interfere with haemozoin synthesis and inhibit viral proteases makes it a versatile compound in both malaria and viral infection treatments .
Propiedades
Número CAS |
76748-86-2 |
|---|---|
Fórmula molecular |
C29H35ClN5O6P |
Peso molecular |
616.0 g/mol |
Nombre IUPAC |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid |
InChI |
InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4) |
Clave InChI |
AFQUPAGSIINWCQ-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O |
Apariencia |
Solid powder |
Pictogramas |
Corrosive; Acute Toxic; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine 4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol benzonaphthyridine 7351 malaridine phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4) pyronaridine pyronaridine phosphate salt pyronaridine tetraphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)






